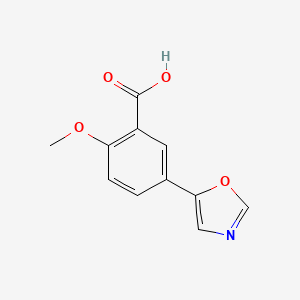

2-methoxy-5-(1,3-oxazol-5-yl)benzoicacid

Beschreibung

2-Methoxy-5-(1,3-oxazol-5-yl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a 1,3-oxazole heterocycle at the 5-position of the benzene ring. For instance, benzoic acid analogs with heterocyclic substituents exhibit antimicrobial, anti-inflammatory, and antitumor properties .

Eigenschaften

IUPAC Name |

2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-9-3-2-7(4-8(9)11(13)14)10-5-12-6-16-10/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMHSONMEOGPHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under dehydrating conditions.

Benzoic Acid Formation: The benzoic acid moiety can be introduced through carboxylation reactions, often involving the use of carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group and the oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

Wirkmechanismus

The mechanism of action of 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and methoxy group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of these biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Structural and Functional Insights

Positional Isomerism: The position of the oxazole ring significantly impacts physicochemical properties. For example, 4-(1,3-oxazol-5-yl)benzoic acid (mp 300–301°C) has a higher melting point than its 3-isomer (mp 259–261°C) , likely due to differences in crystal packing and hydrogen bonding.

Heterocycle Variations :

- Replacing oxazole with thiazole (as in ) introduces sulfur, altering electronic properties and bioavailability. Thiazoles often exhibit stronger antimicrobial activity due to sulfur’s electronegativity .

- Oxadiazole derivatives (e.g., ) show enhanced metabolic stability, making them preferred in drug design .

Toxicity Profiles: Quantitative structure-toxicity relationship (QSTR) models indicate that connectivity indices (0JA, 1JA, JB) strongly influence the oral LD₅₀ of benzoic acid derivatives .

Synthetic Routes :

- Oxazole-containing benzoic acids are typically synthesized via cyclization reactions or coupling of preformed heterocycles. For example, 4-(1,3-oxazol-5-yl)benzoic acid is prepared through palladium-catalyzed cross-coupling , while thiazole analogs involve Hantzsch thiazole synthesis .

Applications :

- Pharmaceuticals : Oxazole rings are prevalent in bioactive molecules (e.g., azalactones with antitumor activity) .

- Agrochemicals : Thiazole derivatives are used as pesticides due to their stability and efficacy .

- Materials Science : High-melting benzoic acids serve as intermediates in polymer synthesis .

Biologische Aktivität

2-Methoxy-5-(1,3-oxazol-5-yl)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial properties and mechanisms of action.

Synthesis and Characterization

The synthesis of 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid involves several steps, including the formation of the oxazole ring and subsequent modifications to introduce the methoxy and carboxylic acid functionalities. Various methods have been employed to achieve this, including cyclization reactions and the use of different reagents to facilitate the formation of the desired heterocyclic structure.

Table 1: Synthesis Pathways

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Cyclization | [Reagent A] | [Temperature] |

| 2 | Functionalization | [Reagent B] | [Temperature] |

Antimicrobial Activity

The biological activity of 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid has been evaluated against various microbial strains. Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

In a study assessing the antibacterial properties of synthesized compounds, 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics. For instance, it showed MIC values of 22.4 µg/mL against Bacillus subtilis and 29.6 µg/mL against Escherichia coli .

Table 2: Antibacterial Activity

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 22.4 |

| Staphylococcus aureus | 29.8 |

| Escherichia coli | 29.6 |

| Klebsiella pneumoniae | 30.0 |

The mechanism by which 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or function. The presence of the oxazole moiety is thought to enhance its interaction with bacterial targets, potentially leading to increased permeability or disruption of metabolic processes.

Comparative Studies

Recent research has compared the efficacy of various oxazole derivatives, including 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid. These studies reveal that modifications to the oxazole structure can significantly influence biological activity.

Table 3: Comparative Antimicrobial Activity

| Compound | MIC (µg/mL) against S. aureus |

|---|---|

| Compound A (Oxazole Derivative) | 25 |

| Compound B (Oxazole Derivative) | 50 |

| 2-Methoxy-5-(1,3-oxazol-5-yl)benzoic acid | 29.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.